![molecular formula C13H9F4NO3S B14625719 1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide CAS No. 55688-23-8](/img/structure/B14625719.png)
1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of trifluoromethyl and sulfonamide groups, which contribute to its reactivity and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide typically involves the reaction of 4-fluorophenol with 2-bromophenylmethanesulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide has been extensively studied for its applications in various scientific fields:
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition of enzyme activity or modulation of signaling pathways. The compound’s effects are mediated through its interaction with key molecular targets, including enzymes and receptors involved in inflammation and cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenyl-bis(trifluoromethanesulfonimide)
- Trifluoromethanesulfonimide
- N-(2-Pyridyl)bis(trifluoromethanesulfonimide)
- Lithium bis(trifluoromethanesulphonyl)imide
Uniqueness
1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide is unique due to its specific combination of trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
55688-23-8 |
|---|---|
Formule moléculaire |
C13H9F4NO3S |
Poids moléculaire |
335.28 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H9F4NO3S/c14-9-5-7-10(8-6-9)21-12-4-2-1-3-11(12)18-22(19,20)13(15,16)17/h1-8,18H |
Clé InChI |
KCBDPCSEFPQVGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NS(=O)(=O)C(F)(F)F)OC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)
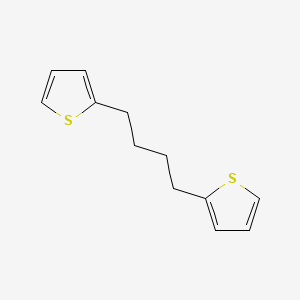
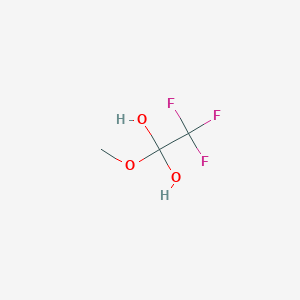
![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)
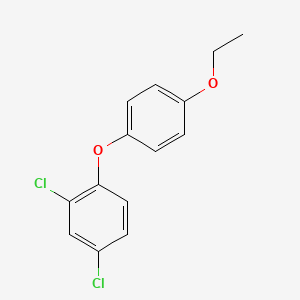
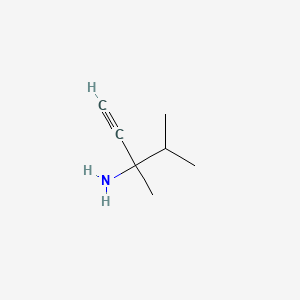
![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)

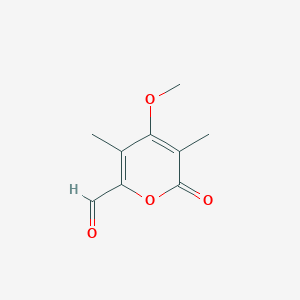

![4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14625701.png)
![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14625720.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)
